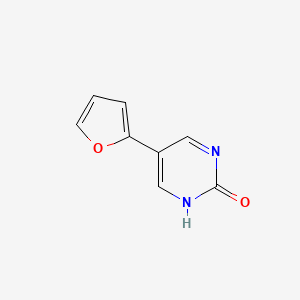

5-(Furan-2-yl)pyrimidin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1111103-78-6 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

5-(furan-2-yl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C8H6N2O2/c11-8-9-4-6(5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) |

InChI Key |

BITXOXRVTVTBNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CNC(=O)N=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Furan 2 Yl Pyrimidin 2 Ol and Its Derivatives

Strategies for Constructing the Pyrimidine (B1678525) Ring with Furan (B31954) Incorporation

The formation of the 5-(furan-2-yl)pyrimidine (B13100399) core can be achieved through several strategic approaches, primarily involving the cyclization of precursors that already contain the furan group. These methods vary in their starting materials and reaction conditions, offering flexibility in accessing a range of substituted pyrimidines.

Cyclization Reactions of Chalcones with Urea (B33335), Thiourea (B124793), or Guanidine (B92328)

A prevalent and versatile method for synthesizing the pyrimidine ring involves the cyclocondensation of α,β-unsaturated ketones, known as chalcones, with N-C-N binucleophiles like urea, thiourea, or guanidine. bu.edu.egwjarr.com This approach is highly effective for creating 4,6-diaryl-5-substituted pyrimidines.

The initial step in this pathway is the synthesis of a furan-containing chalcone (B49325). This is typically achieved through a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aryl ketone with an appropriate aldehyde. pnrjournal.comekb.eg For the synthesis of precursors to 5-(furan-2-yl)pyrimidines, furfural (B47365) (furan-2-carbaldehyde) is reacted with an acetophenone (B1666503) derivative. pnrjournal.com

Once the furan chalcone is obtained, it undergoes a cyclization reaction. The reaction with urea in a basic medium, such as ethanolic potassium hydroxide, leads to the formation of the corresponding pyrimidin-2(1H)-one derivative. nih.govacs.orgijres.org Similarly, using thiourea yields the pyrimidine-2(1H)-thione, and guanidine produces the 2-aminopyrimidine (B69317) analogue. nih.govacs.org The reaction mechanism involves a Michael addition of the nucleophile to the enone system of the chalcone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. nih.gov

Table 1: Examples of Pyrimidine Synthesis from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product Type |

|---|---|---|---|

| 1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one | Urea | Ethanolic KOH, Reflux | 4-Aryl-6-(furan-2-yl)pyrimidin-2(1H)-one |

| 1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one | Thiourea | Ethanolic NaOH | 4-Aryl-6-(furan-2-yl)pyrimidine-2(1H)-thione |

Reactions Involving Furanone Derivatives and N,N-Binucleophilic Reagents

An alternative strategy employs furan-2(3H)-one derivatives as the key building blocks for constructing the pyrimidine ring. mdpi.comresearchgate.net These furanones, particularly 3-arylmethylidenefuran-2(3H)-ones, can react with N,N-binucleophilic reagents like guanidine and thiourea to yield complex pyrimidine structures. mdpi.comresearchgate.net

The course of these reactions is highly dependent on the substituents of the furanone ring and the chosen nucleophile. For instance, the reaction of certain 3-arylmethylidenefuran-2(3H)-ones with guanidine carbonate can lead to stable pyrimidine structures that are linearly bound to the furan-2-one fragment. researchgate.net The optimal conditions for such transformations often involve refluxing the reagents in ethanol (B145695) with a base like sodium ethoxide. researchgate.net The interaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea in a basic medium can result in 2-thioxotetrahydropyrimidine-4(1H)-ones. mdpi.com

One-Pot Multicomponent Reactions for Pyrimidine Core Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and simplifying procedures. nih.govnih.gov Several MCRs have been developed for the synthesis of pyrimidine derivatives, some of which can incorporate a furan moiety. researchgate.net

A well-known example is the Biginelli reaction, which traditionally involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. By using furfural as the aldehyde component, this reaction can be adapted to produce 5-alkoxycarbonyl-6-methyl-4-(furan-2-yl)-3,4-dihydropyrimidin-2(1H)-one. Subsequent oxidation or other modifications can then lead to the fully aromatic 5-(furan-2-yl)pyrimidine system.

More contemporary MCRs have been developed that offer direct access to highly substituted pyrimidines. For example, three-component reactions involving an aldehyde (such as furfural), an active methylene (B1212753) compound, and an amidine can yield pyrimidines in a single, atom-economical step. nih.govresearchgate.net These reactions are often carried out in environmentally benign solvents like water and can sometimes be accelerated by microwave irradiation. researchgate.net

Targeted Synthesis of 5-(Furan-2-yl)pyrimidin-2-ol and Direct Analogues

The direct synthesis of this compound specifically involves the reaction of a three-carbon fragment containing the furan ring with urea. A key precursor for this synthesis is a β-ketoester or a related 1,3-dicarbonyl compound bearing a furan-2-yl group at the 2-position.

One plausible route involves the formylation of ethyl 3-(furan-2-yl)propanoate to create ethyl 2-(furan-2-yl)-3-oxopropanoate. This β-ketoester can then be condensed with urea under basic or acidic conditions. The reaction proceeds through the formation of an intermediate that cyclizes and dehydrates to afford the target molecule, this compound.

Synthetic Routes to Derivatized Forms of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Functionalization can occur at several positions on the pyrimidine ring, allowing for the fine-tuning of the molecule's properties.

Functionalization at Pyrimidine Ring Positions

The pyrimidine ring in this compound offers multiple sites for chemical modification. The hydroxyl group at the C2 position can be converted into other functional groups. For example, treatment with phosphoryl chloride (POCl₃) can replace the hydroxyl group with a chlorine atom, yielding 2-chloro-5-(furan-2-yl)pyrimidine. This chloro derivative is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of amines, alkoxides, and thiolates at the C2 position.

The C4 and C6 positions of the pyrimidine ring, if unsubstituted, are susceptible to electrophilic attack, although the electron-withdrawing nature of the nitrogen atoms can make such reactions challenging. Halogenation can be achieved under specific conditions, introducing bromine or chlorine atoms that can then participate in cross-coupling reactions like the Suzuki or Heck reactions. nih.gov These reactions are powerful tools for creating C-C bonds, enabling the attachment of various aryl or alkyl groups to the pyrimidine core. nih.gov Furthermore, if a methyl group is present at the C4 or C6 position, its acidity is increased, allowing for condensation reactions with aldehydes to extend the carbon chain.

Table 2: Common Functionalization Reactions of the Pyrimidine Core

| Starting Material | Reagent(s) | Position(s) Functionalized | Product Type |

|---|---|---|---|

| Pyrimidin-2-ol | POCl₃ | C2 | 2-Chloropyrimidine |

| 2-Chloropyrimidine | R-NH₂ (Amine) | C2 | 2-Aminopyrimidine derivative |

| 2-Chloropyrimidine | R-OH / Base | C2 | 2-Alkoxypyrimidine derivative |

Modifications and Substitutions on the Furan Ring

The furan ring in this compound is an aromatic system, yet it exhibits reactivity distinct from benzene, often behaving like an enol ether. wikipedia.org Its reactivity towards electrophilic substitution is significantly higher than that of benzene, a characteristic attributed to the electron-donating effect of the oxygen heteroatom. wikipedia.orgksu.edu.sa This enhanced reactivity allows for a variety of modifications and substitutions, primarily at the C5 position of the furan ring, which is ortho to the oxygen and meta to the existing pyrimidine substituent. The pyrimidin-2-ol group at the C2 position of the furan acts as a deactivating group, further directing incoming electrophiles to the C5 position.

Common electrophilic substitution reactions applicable to the furan moiety include:

Halogenation: The furan ring reacts vigorously with halogens like chlorine and bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-substitution, milder conditions are necessary. For instance, bromination can be controlled to yield the 5-bromo derivative by performing the reaction at low temperatures (e.g., -5°C) in a solvent such as dioxane or dimethylformamide (DMF). pharmaguideline.com

Nitration: Direct nitration of furan requires mild nitrating agents to avoid ring degradation. Acetyl nitrate (B79036) at low temperatures is typically used to introduce a nitro group, which would be directed to the 5-position of the furan ring in this compound. pharmaguideline.com

Sulfonation: Sulfonation can be achieved using milder reagents like a pyridine-sulfur trioxide complex at room temperature, which can lead to the formation of a 5-sulfonic acid derivative. pharmaguideline.com

Beyond substitution, the furan ring can undergo other transformations:

Ring-Opening Reactions: Under strong acidic conditions, the furan ring is susceptible to ring-opening, which can lead to the formation of 1,4-dicarbonyl compounds. wikipedia.org The stability of the furan ring against acid-catalyzed degradation is somewhat increased by the presence of electron-withdrawing substituents like the pyrimidine ring. pharmaguideline.com

Table 1: Electrophilic Substitution Reactions on the Furan Ring

| Reaction | Reagent | Typical Conditions | Expected Product Position |

|---|---|---|---|

| Bromination | Br₂ in Dioxane | -5°C | 5-bromo |

| Nitration | Acetyl nitrate | Low temperature | 5-nitro |

| Sulfonation | Pyridine-SO₃ complex | Room temperature | 5-sulfonic acid |

Formation of Fused Pyrimidine Systems Incorporating Furan Moieties

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as ring fusion can significantly enhance biological activity by creating more rigid, conformationally restricted structures. frontiersin.orgnih.gov Starting from this compound derivatives, various fused systems can be constructed, most notably furo[2,3-d]pyrimidines. This class of compounds is formed by building a new ring that shares the C4 and C5 atoms of the pyrimidine ring.

A common strategy involves introducing reactive functional groups onto the pyrimidine ring, which can then participate in intramolecular cyclization reactions. For example, a 5-(furan-2-yl)pyrimidine precursor bearing appropriate substituents at the 4 and 6 positions can be cyclized to form a furo[2,3-d]pyrimidine (B11772683) core.

One documented pathway to furo[2,3-d]pyrimidines involves the reaction of 2,4-dichloro-5-formylpyrimidines with nucleophiles, followed by cyclization. doaj.org Another approach utilizes thioxopyrimidine-6(1H)-ones as precursors. These can react with reagents like ethyl chloroacetate (B1199739) under various conditions to construct the fused furan ring. doaj.org The versatility of the pyrimidine scaffold allows for fusion with a wide array of other heterocyclic rings, including thiophene, pyrrole, pyrazole (B372694), and pyridine (B92270), expanding the chemical space available for drug discovery. nih.gov

Advanced Synthetic Approaches and Methodological Innovations

Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Derivatization

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.com By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours or days to mere minutes. chemicaljournals.comorientjchem.org This rapid, uniform heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to higher yields, cleaner reactions, and enhanced product purities. orientjchem.orgrasayanjournal.co.in

The synthesis of pyrimidine derivatives has greatly benefited from MAOS. For instance, multicomponent reactions, such as the Biginelli condensation to form tetrahydropyrimidines, can be performed efficiently under microwave irradiation. foliamedica.bg This technique has also been successfully applied to the synthesis of complex fused systems. The preparation of dihydropyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines (5-deazaflavines) has been achieved through microwave-assisted, one-pot, three-component procedures or intramolecular cyclizations. nih.govacs.orgnih.gov These methods offer a rapid and cost-efficient strategy for creating diverse libraries of pyrimidine-based compounds. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of N-phenyl succinimide | 10 hours | 4-5 minutes | Significant | chemicaljournals.com |

| Synthesis of Pyrimido[4,5-b]quinolines | Reflux in ethanol | 10 minutes | Often higher | nih.gov |

| Biginelli Condensation | Several hours | 2-30 minutes | Significant | foliamedica.bghumanjournals.com |

Green Chemistry Principles and Sustainable Synthesis Innovations (e.g., Enzyme Catalysis)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of pyrimidine derivatives, these principles are increasingly being applied to develop more environmentally friendly and sustainable methods. benthamdirect.comnih.gov Key strategies include the use of catalysts, multicomponent reactions, solvent-free approaches, and alternative energy sources like microwave and ultrasonic irradiation. rasayanjournal.co.inbenthamdirect.com

Sustainable innovations in this field focus on several key areas:

Catalysis: The use of reusable or biodegradable catalysts can replace stoichiometric reagents, minimizing waste. benthamdirect.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or eliminating solvents entirely, reduces environmental impact. rasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification processes. rasayanjournal.co.in

While the direct enzymatic synthesis of this compound itself is not widely documented, the potential for enzyme catalysis in its derivatization is significant. Enzymes, operating under mild conditions in aqueous environments, offer unparalleled selectivity (chemo-, regio-, and stereoselectivity). For instance, hydrolases could be employed for selective esterification or hydrolysis of functional groups on the molecule, while oxidoreductases could perform specific oxidation reactions on the furan or pyrimidine rings. The application of enzymes in metabolic studies of pyrimidine derivatives is well-established, suggesting a promising future for their use in the sustainable synthesis of novel analogues. researchgate.netnih.gov

Spectroscopic and Structural Elucidation of 5 Furan 2 Yl Pyrimidin 2 Ol and Analogues

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of newly synthesized compounds. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide complementary information that, when pieced together, offers a detailed picture of the molecular architecture of 5-(furan-2-yl)pyrimidin-2-ol and its analogues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a pyrimidin-2-ol derivative, for instance, would be expected to show a characteristic absorption band for the hydroxyl (-OH) group, typically in the range of 3250-3300 cm⁻¹. researchgate.net In the case of 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl) pyrimidin-2-ol, a broad absorption band at 3464 cm⁻¹ corresponds to the hydroxyl group stretching vibration. nih.gov Another key feature is the C=N stretching vibration within the pyrimidine (B1678525) ring, which is observed around 1612 cm⁻¹. nih.govbrieflands.com

For furan-containing analogues, specific bands corresponding to the furan (B31954) ring are also identifiable. The C-H out-of-plane bending vibration in a 2-substituted furan, for example, is observed in the region of 809-826 cm⁻¹. ijirset.com The presence of other functional groups in analogues introduces additional characteristic peaks. For instance, the thiol (-SH) group in pyrimidine-2-thiol (B7767146) derivatives shows a peak around 2556-2560 cm⁻¹, while the carbonyl (C=O) group in ester derivatives appears in the 1662-1705 cm⁻¹ range. brieflands.comnih.gov The amino (-NH2) group in aminopyrimidine analogues is characterized by asymmetric and symmetric N-H stretching vibrations, typically appearing between 3182 and 3480 cm⁻¹. ijirset.comarkat-usa.org

| Functional Group | Absorption Range (cm⁻¹) | Compound Type | Reference |

| O-H (Alcohol/Phenol) | 3250-3464 | Pyrimidin-2-ol | researchgate.netnih.gov |

| C=N (Imine) | ~1612 | Pyrimidine | nih.govbrieflands.com |

| C-H (Furan out-of-plane) | 809-826 | 2-Substituted Furan | ijirset.com |

| S-H (Thiol) | 2556-2560 | Pyrimidine-2-thiol | brieflands.com |

| C=O (Ester) | 1662-1705 | Ester-substituted Pyrimidine | nih.gov |

| N-H (Amine) | 3182-3480 | Aminopyrimidine | ijirset.comarkat-usa.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR spectra of furan-substituted pyrimidines, the protons of the furan and pyrimidine rings typically appear in the aromatic region, between δ 6.2 and 8.78 ppm. nih.gov The hydroxyl proton of a pyrimidin-2-ol can be observed as a singlet at around δ 10.28 ppm. nih.gov For analogues with additional substituents, such as a methyl group, a characteristic singlet may appear around δ 2.34-2.42 ppm. brieflands.comnih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Aromatic carbons in furan and pyrimidine rings typically resonate in the range of δ 100-165 ppm. brieflands.com For example, in 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol, the carbon bearing the hydroxyl group (C-OH) appears at δ 159.43 ppm. nih.gov The carbon atoms of the furan ring in related structures have been observed at specific chemical shifts, for instance, around δ 109-147 ppm. derpharmachemica.com

| Nucleus | Chemical Shift (δ ppm) | Structural Moiety | Reference |

| ¹H | 6.2-8.78 | Furan and Pyrimidine ring protons | nih.gov |

| ¹H | ~10.28 | -OH proton of Pyrimidin-2-ol | nih.gov |

| ¹H | 2.34-2.42 | -CH₃ protons | brieflands.comnih.gov |

| ¹³C | 100-165 | Furan and Pyrimidine ring carbons | brieflands.com |

| ¹³C | ~159.43 | C-OH carbon in Pyrimidin-2-ol | nih.gov |

| ¹³C | 109-147 | Furan ring carbons | derpharmachemica.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining information about the fragmentation pattern of a compound. In the analysis of furan-pyrimidine derivatives, the mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) that corresponds to the molecular weight of the compound. For instance, the mass spectrum of 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol shows an [M+1] peak at m/z 295.30. nih.govbrieflands.com The fragmentation pattern can provide further structural clues. For example, in some furan-containing compounds, a characteristic fragment corresponding to the furan moiety can be observed. derpharmachemica.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For newly synthesized compounds like this compound and its analogues, the experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula to verify its correctness. jmaterenvironsci.com For example, for a synthesized compound with the proposed formula C₂₀H₁₄N₂O₂, the calculated elemental composition was C 76.42%, H 4.49%, and N 8.91%, which was in close agreement with the found values of C 76.40%, H 4.47%, and N 8.91%. jmaterenvironsci.com

Spectroscopic Evidence of Tautomerism (e.g., Keto-Enol Forms of Pyrimidin-2-ol)

Pyrimidin-2-ol and its derivatives can exist in tautomeric forms, most commonly the keto (pyrimidin-2(1H)-one) and enol (pyrimidin-2-ol) forms. Spectroscopic techniques can provide evidence for the existence of these tautomers in different states or in solution. beilstein-journals.org

In IR spectroscopy, the presence of both a C=O absorption band (around 1674–1688 cm⁻¹) and an O-H stretching band can suggest the existence of a keto-enol equilibrium. beilstein-journals.org The lactam form (keto) is often favored in the solid state. beilstein-journals.org

NMR spectroscopy is particularly useful for studying tautomerism in solution. mdpi.com The presence of two distinct sets of signals in the ¹H or ¹³C NMR spectrum can indicate the presence of both tautomers. mdpi.com For example, in a study of related heterocyclic systems, the ¹H NMR spectrum showed separate signals for the NH proton of the keto form and the OH proton of the enol form, at δ 10.58 ppm and δ 12.31 ppm, respectively. mdpi.com The relative integration of these signals can provide an estimate of the tautomeric ratio in a given solvent. The position of the equilibrium can be influenced by factors such as the solvent polarity and the electronic nature of substituents on the pyrimidine ring. researchgate.net

Structure Activity Relationship Sar Investigations of 5 Furan 2 Yl Pyrimidin 2 Ol Derivatives

Elucidating Structural Determinants of Biological Potency

The furan (B31954) ring is a key component, and its substitution pattern and point of attachment to the pyrimidine (B1678525) ring are critical. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking interactions.

Position of Attachment : The biological activity can differ significantly depending on whether the pyrimidine ring is attached to the furan at the 2-position or the 3-position.

Substituents on the Furan Ring : Adding substituents to the furan ring can modulate activity. For instance, in studies of related furan-containing compounds, the addition of a hydroxymethyl group to the furan ring was found to be a critical determinant for certain biological activities. nih.gov In some classes of compounds, only the furan substituent, as opposed to other heterocycles like isoxazole (B147169) or thiazole, led to the desired inhibitory activity, highlighting the furan's unique role. nih.gov Electrophilic substitution reactions, such as nitration or bromination, typically occur at the 5-position of the furan ring, providing a site for synthetic modification. rcsi.science

The table below illustrates how modifications to a furan-containing scaffold in a related series of compounds affected inhibitory activity against Hypoxia-Inducible Factor (HIF-1).

| Compound Analogue | Modification | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|---|

| YC-1 Analogue (Furan) | Furan ring at Heterocycle B position | Active | Furan substitution is essential for HIF-1 inhibitory activity in this series. nih.gov |

| YC-1 Analogue (Isoxazole) | Replacement of Furan with Isoxazole | Inactive | Demonstrates the specificity of the furan ring for activity. nih.gov |

| YC-1 Analogue (Oxazole) | Replacement of Furan with Oxazole | Inactive | Further supports the unique contribution of the furan moiety. nih.gov |

| YC-1 Analogue (Thiazole) | Replacement of Furan with Thiazole | Inactive | Confirms that other five-membered heterocycles are not effective substitutes in this context. nih.gov |

The pyrimidine ring is a privileged scaffold in medicinal chemistry. researchgate.net Its nitrogen atoms are electron-withdrawing, making positions 2, 4, and 6 electron-deficient and susceptible to nucleophilic attack. scispace.com The substituent at the 2-position of the pyrimidine ring profoundly influences its electronic properties and hydrogen bonding capabilities.

Hydroxyl (-OH) Group : The 2-hydroxyl group exists in tautomeric equilibrium with its 2-pyrimidinone form. This group can act as both a hydrogen bond donor and acceptor, which is often crucial for binding to enzyme active sites.

Thiol (-SH) Group : Replacing the hydroxyl with a thiol group (to form a 2-thiopyrimidine or thione) significantly alters the electronic and steric properties. Thiol groups are less polarized than hydroxyls but can be more nucleophilic. In some derivative series, 2-thiouracil (B1096) compounds have shown activity against hyperthyroidism. scispace.com In the synthesis of 2-thioxotetrahydropyrimidine-4(1H)-ones, the thiol group was integral to the final structure. mdpi.com

Amino (-NH₂) Group : An amino group at the 2-position introduces a potent hydrogen bond donor. This substitution can fundamentally change the interaction profile of the molecule with its biological target. For example, the synthesis of 5-(2-amino-4-styryl pyrimidin-4-yl)-4-methoxybenzofuran-6-ol highlights the use of an amino-substituted pyrimidine in developing amyloid imaging agents. mums.ac.ir Similarly, derivatives of 5-methyl- nih.govddtjournal.comtriazolo[1,5-a]pyrimidin-7-amine utilize an amino linkage to connect to the rest of the molecule, which is key to their potential anticancer and antimicrobial activities.

The table below shows examples of different substituents at the pyrimidine 2-position and their associated biological context.

| Pyrimidine Substituent | Compound Class Example | Associated Biological Context | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | 5-(Furan-2-yl)pyrimidin-2-ol | Core scaffold with hydrogen bond donor/acceptor capabilities. | |

| Thiol (-SH) | 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-ones | Plant-growth regulatory activity. | mdpi.com |

| Amino (-NH₂) | 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones | Formed via reaction with guanidine (B92328), indicating a stable, synthetically accessible derivative. | mdpi.com |

| Amino (-NH₂) | 5-(2-amino-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol | Potential amyloid imaging agents for Alzheimer's disease. | mums.ac.ir |

Connecting the furan and pyrimidine moieties through linkers or fusing them into larger polycyclic systems dramatically expands the chemical space and offers new ways to modulate biological activity.

Bridging Linkers : Introducing a linker (e.g., methylene (B1212753), carbonyl, amino) between the two rings alters their relative orientation and distance. This can be critical for fitting into a specific binding pocket. Research on classical antifolates demonstrated that extending a two-carbon bridge to a four-carbon bridge between a glutamate (B1630785) moiety and a furo[2,3-d]pyrimidine (B11772683) ring enhanced substrate activity for certain enzymes. nih.gov This supports the hypothesis that the distance and orientation of a side chain relative to the core heterocyclic system are crucial determinants of biological activity. nih.gov

Fused Ring Systems : Fusing the pyrimidine ring with other rings creates rigid structures with defined shapes. Examples include thiazolo[3,2-a]pyrimidines and furo[2,3-d]pyrimidines. In a series of thiazolo[3,2-a]pyrimidin-3(7H)-one anticancer agents, the core fused system was identified as a key hydrogen donor/acceptor domain, while the 5-(furan-2-yl) group acted as an important electron donor moiety. ddtjournal.com The rigidity of fused systems can lock the molecule into a biologically active conformation, potentially increasing potency and selectivity.

The table below summarizes the impact of fused ring systems on biological activity in representative compound series.

| System Type | Example Scaffold | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Fused Ring | Thiazolo[3,2-a]pyrimidin-3(7H)-one | Rigid heterocyclic core with a 5-(furan-2-yl) substituent. | Anticancer activity on U937 human histocytic lymphoma cell line. | ddtjournal.com |

| Bridged System | Furo[2,3-d]pyrimidine with a four-carbon bridge | Extended bridge alters distance and orientation of side chain. | Enhanced FPGS substrate activity and antitumor activity. | nih.gov |

| Fused Ring | Benzopyran-connected pyrimidine | Fusion of benzopyran and pyrimidine rings. | Larvicidal activity. | rsc.org |

| Fused Ring | Pyrimido[4,5-d]pyrimidine-2,5-dione | A fused system of two pyrimidine rings. | Potent antimicrobial activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) studies provide a theoretical framework to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov These models use statistical methods, such as multiple linear regression (MLR), to build mathematical equations that predict the activity of new, unsynthesized compounds. niscpr.res.in

The general framework for a QSAR study on this compound derivatives would involve:

Data Set Selection : A series of analogues with well-defined structural variations and corresponding measured biological activities (e.g., IC₅₀, EC₅₀) is compiled.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can include:

Electronic Descriptors : Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors : Molecular volume, surface area, specific steric parameters (e.g., Verloop).

Hydrophobic Descriptors : LogP (partition coefficient), molar refractivity.

Topological Descriptors : Indices that describe molecular branching and connectivity.

Model Development : Statistical methods are used to find a correlation between a subset of these descriptors and the biological activity. The goal is to create a predictive and statistically robust model. niscpr.res.in

Model Validation : The model's predictive power is tested using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model generation).

For pyrimidine derivatives, QSAR studies have successfully identified key physicochemical parameters that govern antimicrobial or other activities. nih.gov Such models can guide the rational design of new derivatives by predicting which modifications are most likely to enhance potency. niscpr.res.in

Conformational Analysis and its Implications for Biological Function

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For this compound, the key conformational feature is the degree of rotation around the single bond connecting the furan and pyrimidine rings. This rotation is defined by the torsion angle (dihedral angle).

Torsional Flexibility : The molecule is not completely planar. There is a degree of rotational freedom between the two rings. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface (PES) as a function of this torsion angle. dergipark.org.tr

Low-Energy Conformers : The calculations typically reveal one or more low-energy (stable) conformations. These preferred shapes (e.g., syn- or anti-conformers) are the most likely to exist and interact with a receptor. dergipark.org.tr The energy barrier to rotation between these conformers determines the molecule's flexibility.

Implications for Binding : The specific torsion angle required for optimal binding to a receptor may or may not correspond to the lowest energy conformation in solution. A rigid molecule that is "pre-locked" in an active conformation may bind with high affinity. Conversely, a flexible molecule may adapt its shape to fit the binding site, but with an associated energetic penalty. Studies on related bi-aryl systems have repeatedly shown that the relative orientation of the rings is a crucial determinant of biological activity. nih.gov

Biological Activity Spectrum and Mechanistic Investigations of 5 Furan 2 Yl Pyrimidin 2 Ol Derivatives

Anti-Oncogenic/Antitumor Activity

The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, with 5-(furan-2-yl)pyrimidin-2-ol derivatives showing considerable promise. Their antitumor properties are attributed to several mechanisms, including the inhibition of cancer cell growth, modulation of key proteins involved in cancer progression, and blockade of critical signaling pathways.

Inhibition of Cellular Proliferation in Various Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of this compound derivatives against a range of human cancer cell lines. For instance, certain novel furan-based derivatives have exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two such compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone derivative, demonstrated IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov These compounds were also found to be less cytotoxic to the normal breast cell line MCF-10A, suggesting a degree of selectivity for cancer cells. nih.gov

Further studies on other furan (B31954) derivatives have shown pronounced anti-proliferative effects against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines, with IC50 values in the micromolar to nanomolar range. eurekaselect.com One notable compound exhibited an IC50 value of 0.08 μM in HeLa cells. eurekaselect.com Similarly, a series of pyrimidine-furan derivatives were identified as potent agents against non-small cell lung cancer (NSCLC) cell lines, NCI-H522 and NCI-H1975. researchgate.net One particular derivative, R12, was found to be the most potent and selective against NCI-H522, with an IC50 value of 0.95 µM. researchgate.net

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Pyridine carbohydrazide derivative | MCF-7 (Breast) | 4.06 |

| N-phenyl triazinone derivative | MCF-7 (Breast) | 2.96 |

| Furan derivative 1 | HeLa (Cervical) | 0.08 |

| Compound R12 | NCI-H522 (NSCLC) | 0.95 |

Modulation of Oncogenic Protein Chaperones (e.g., Hsp70 Inhibition)

Heat shock protein 70 (Hsp70) is a molecular chaperone that is often overexpressed in cancer cells, playing a crucial role in tumor cell survival and resistance to therapy. nih.gov The inhibition of Hsp70 is therefore considered a promising strategy for cancer treatment. nih.gov Certain 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine derivatives have been designed to bind to an allosteric pocket in the N-terminal domain of Hsp70. nih.govacs.org This binding can be either irreversible, through the formation of a covalent bond with a cysteine residue, or reversible. nih.govacs.org By binding to this allosteric site, these inhibitors can alter the conformation of Hsp70, leading to the degradation of its client proteins, many of which are oncoproteins, and subsequently inducing apoptosis in cancer cells. acs.org This mechanism offers a novel approach to anticancer therapy by targeting the cellular machinery that cancer cells rely on for their survival and proliferation.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a vital role in cellular proliferation, and its uncontrolled activation is a hallmark of many cancers. researchgate.netnih.gov Pyrimidine-based compounds are among the most studied heterocycles for their ability to inhibit EGFR. researchgate.net A series of pyrimidine-furan derivatives have been synthesized and evaluated as potential anticancer agents targeting EGFR. researchgate.net One compound, R12, demonstrated significant inhibitory activity against wild-type EGFR (EGFRWT) and its resistant mutants, EGFRT790M and EGFRL858R/T790M/C797S. researchgate.net This compound exhibited IC50 values of 1.62 µM, 0.49 µM, and 0.98 µM against these respective EGFR variants. researchgate.net The inhibition of EGFR by these derivatives leads to cell cycle arrest and an increase in apoptosis in cancer cells. researchgate.net Similarly, new pyrazolo[3,4-d]pyrimidine derivatives have shown significant EGFR tyrosine kinase inhibitory activities, with IC50 values as low as 0.034 µM. semanticscholar.orgrsc.org

| Compound Derivative | EGFR Target | IC50 Value (µM) |

|---|---|---|

| Compound R12 | EGFRWT | 1.62 |

| EGFRT790M | 0.49 | |

| EGFRL858R/T790M/C797S | 0.98 | |

| Pyrazolo[3,4-d]pyrimidine derivative 16 | EGFR Tyrosine Kinase | 0.034 |

| Pyrazolo[3,4-d]pyrimidine derivative 4 | EGFR Tyrosine Kinase | 0.054 |

Antimicrobial Efficacy

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity. The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents, and these compounds represent a promising avenue of research.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 5-(furan-2-yl)pyrimidine (B13100399) have been shown to be effective against a variety of both Gram-positive and Gram-negative bacteria. For instance, a series of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives exhibited moderate activity against standard test strains including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). zsmu.edu.ua The introduction of specific alkyl and ester groups to the core molecule was found to influence the antibacterial potency. zsmu.edu.ua

Other studies have synthesized pyrimidin-2-ol/thiol/amine derivatives and evaluated their in vitro antimicrobial potential against a panel of bacteria. nih.govresearchgate.net These compounds were tested against Gram-positive bacteria such as S. aureus and Bacillus subtilis, and Gram-negative bacteria including E. coli, P. aeruginosa, and Salmonella enterica. nih.govresearchgate.net Several of these derivatives exhibited significant antimicrobial activity, with some being more active than standard drugs. nih.govresearchgate.net The presence of electron-withdrawing groups, such as chloro and bromo substituents, on the phenyl ring attached to the pyrimidine (B1678525) core was found to enhance the antimicrobial activity. nih.gov

| Bacterial Strain | Gram Stain | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Positive | Moderate to Significant |

| Bacillus subtilis | Positive | Significant |

| Escherichia coli | Negative | Moderate to Significant |

| Pseudomonas aeruginosa | Negative | Moderate |

| Salmonella enterica | Negative | Significant |

Antifungal Activity

The antifungal potential of this compound derivatives has also been a subject of investigation. A series of pyrimidine analogues containing a furanose moiety were synthesized and screened for their in vitro antifungal activity against various Candida species, including Candida albicans, Candida tropicalis, and Candida glabrata. nih.gov Several of these compounds exhibited significant antifungal activity when compared to the standard drug fluconazole. nih.gov

In another study, novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their antifungal activities against plant pathogenic fungi. nih.gov These compounds were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov Notably, two compounds exhibited 100% inhibition against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. nih.gov One of these compounds demonstrated an excellent EC50 value of 10.5 µg/ml against Phomopsis sp., significantly better than that of Pyrimethanil (32.1 µg/ml). nih.gov These findings highlight the potential of these derivatives in the development of new and effective antifungal agents for both clinical and agricultural applications.

| Fungal Strain | Compound Derivative | Inhibition/Activity |

|---|---|---|

| Candida albicans | Pyrimidine-furanose derivatives | Significant activity |

| Candida tropicalis | Pyrimidine-furanose derivatives | Significant activity |

| Candida glabrata | Pyrimidine-furanose derivatives | Significant activity |

| Phomopsis sp. | Pyrimidine-amide derivative 5f | 100% inhibition |

| Phomopsis sp. | Pyrimidine-amide derivative 5o | 100% inhibition (EC50 = 10.5 µg/ml) |

| Botrytis cinereal | Pyrimidine-amide derivatives | Good activity |

Antitubercular Activity

The furan and pyrimidine rings are recognized pharmacophores in the development of antitubercular agents. Research into nitrofuran derivatives has highlighted their potential in combating Mycobacterium tuberculosis. Quantitative structure-activity relationship (QSAR) studies have indicated that the presence of a furan ring, particularly when substituted with a nitro group, is often favorable for antitubercular activity. aimspress.com These compounds can be effective against both actively growing and latent mycobacteria. nih.govnih.gov While direct studies on this compound are not extensively documented in this specific context, the foundational role of its core structures in active antitubercular compounds suggests it as a promising scaffold for further investigation. aimspress.comniscpr.res.in

Antiprotozoal and Antimalarial Activity

Derivatives containing the furan-pyrimidine backbone have shown notable efficacy against various protozoan parasites. Studies on aza-analogues of furamidine, which share structural similarities, have demonstrated potent activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, and Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov For instance, certain diamidine derivatives have exhibited IC50 values of less than 10 nM against both parasites. nih.gov Furthermore, the exploration of highly substituted pyrazole (B372694) and pyrimidine derivatives has identified compounds effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, as well as against Leishmania species. nih.gov The selective dependence of malarial parasites on de novo pyrimidine biosynthesis, in contrast to mammalian cells, makes this pathway an attractive target for antimalarial drugs like 5-fluoroorotate, a pyrimidine analogue. nih.govnih.gov

Molecular Docking Insights into Antimicrobial Targets (e.g., GluN-6-P inhibition)

Molecular docking studies provide crucial insights into the mechanisms by which these compounds exert their antimicrobial effects. One of the key targets investigated is Glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme in the biosynthesis of the bacterial cell wall. The inhibition of this enzyme can lead to potent antimicrobial activity.

Docking studies of furan-derived chalcones and their subsequent pyrazoline derivatives have shown that these compounds can effectively bind to the active site of GlcN-6-P synthase. mdpi.com This binding is thought to be similar to that of the natural substrate, suggesting a competitive inhibition mechanism. mdpi.com The insights gained from these computational models are invaluable for the rational design of more potent and selective antimicrobial agents based on the 5-(furan-2-yl)pyrimidine scaffold.

Antiviral Properties

The furan-pyrimidine core is a recurring motif in compounds exhibiting a broad range of antiviral activities. The mechanism of action is often linked to the interference with fundamental viral or host cell processes necessary for viral replication.

Inhibition of Viral Replication Mechanisms

A significant antiviral strategy of pyrimidine derivatives involves the inhibition of de novo pyrimidine biosynthesis. nih.gov Viruses are highly dependent on the host cell's nucleotide pool for the replication of their genetic material. By targeting key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), these compounds can effectively deplete the pyrimidine pools crucial for viral RNA and DNA synthesis. nih.gov This depletion acts as a powerful inhibitor of the replication of a wide array of viruses, including both RNA and DNA viruses. nih.govmdpi.com The restoration of viral replication in the presence of excess uridine (B1682114) or orotic acid confirms this mechanism of action. nih.gov

Broad-Spectrum Antiviral Potential

The inhibition of a fundamental host cell pathway like pyrimidine biosynthesis gives these compounds a broad-spectrum antiviral potential. nih.govnih.gov Studies have demonstrated the efficacy of compounds with a furan-pyrimidine-like structure against a diverse range of viruses, including:

Negative-sense RNA viruses: Influenza A and B, Newcastle disease virus, Vesicular stomatitis virus. nih.gov

Positive-sense RNA viruses: Sindbis virus, Hepatitis C virus, West Nile virus, Dengue virus. nih.gov

DNA viruses: Vaccinia virus, Human adenovirus. nih.gov

Retroviruses: HIV. nih.gov

This broad activity makes them attractive candidates for development as first-line defenses against emerging viral threats. nih.govmdpi.com

Anti-inflammatory and Analgesic Effects

Furan and pyrimidine derivatives are well-documented for their anti-inflammatory and analgesic properties. nih.govutripoli.edu.ly These effects are often attributed to their ability to modulate the production of inflammatory mediators.

A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.govnih.gov By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov The structural features of the this compound scaffold are consistent with those of other known COX inhibitors, suggesting a similar mechanism of action. nih.gov The analgesic effects are often a direct consequence of the anti-inflammatory activity, as the reduction in inflammatory mediators alleviates pain. utripoli.edu.ly

Cyclooxygenase (COX) Enzyme Inhibition

Derivatives of pyrimidine have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. researchgate.net The two primary isoforms, COX-1 and COX-2, offer a crucial differentiation for therapeutic targeting. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. ijpsonline.com Consequently, selective inhibition of COX-2 is a highly sought-after attribute for anti-inflammatory drugs to minimize gastrointestinal side effects. ijpsonline.com

Research has shown that certain pyrimidine derivatives exhibit potent and selective inhibition of the COX-2 isoenzyme. mdpi.comresearchgate.net The larger active site of the COX-2 enzyme compared to COX-1 allows for the design of bulkier molecules that can selectively bind and inhibit its activity. mdpi.com Studies on 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, a class of fused pyrimidine compounds, have provided specific data on their inhibitory potential. The inhibitory concentration (IC50) and selectivity index (SI) for these compounds against COX-1 and COX-2 have been quantified, demonstrating a clear preference for the COX-2 enzyme. For instance, a derivative with a para-fluorophenyl substituent was identified as a particularly potent and selective COX-2 inhibitor. ijpsonline.com

| Compound | Substituent at Position 2 | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|---|

| 5 | p-Fluorophenyl | 202.96 | 42.19 | 4.81 |

| 6 | p-Methoxyphenyl | 586.53 | 142.71 | 4.11 |

| 8 | Amide | 111.75 | 103.47 | 1.08 |

| 9 | o-Trifluoromethylphenyl | 22.69 | 189.05 | 0.12 |

| Indomethacin (Standard) | - | 0.68 | 18.3 | 0.04 |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of furan and pyrimidine derivatives extend beyond direct enzyme inhibition to the modulation of complex intracellular signaling pathways. These compounds can influence the expression and activity of key inflammatory mediators. researchgate.net Research indicates that pyrimidine derivatives can suppress the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). researchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Furthermore, furan derivatives have been shown to regulate inflammatory responses by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. researchgate.net Some pyrimidine compounds have also demonstrated the ability to inhibit the growth of inflammatory cells stimulated by lipopolysaccharides (LPS), a component of bacterial cell walls that is a potent trigger of inflammatory cascades. mdpi.comresearchgate.net By interfering with these fundamental signaling processes, this compound derivatives can exert broad anti-inflammatory effects.

Antioxidant Capacity

The furan-pyrimidine scaffold is associated with significant antioxidant properties. ijpsonline.comnih.gov Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. wikipedia.org Compounds that can scavenge free radicals and reduce oxidative damage are therefore of great therapeutic interest.

Derivatives of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been identified as potent antioxidants. nih.govinrae.fr Their capacity to neutralize free radicals has been evaluated using various in vitro assays, demonstrating their potential to mitigate oxidative stress. inrae.fr

Free Radical Scavenging Mechanisms

The antioxidant activity of this compound derivatives is primarily attributed to their ability to scavenge free radicals. This mechanism often involves the donation of a hydrogen atom to a radical, thereby neutralizing it and terminating the damaging chain reaction. inrae.fr The presence of a labile hydrogen atom and a conjugated system within the molecular structure helps to stabilize the resulting radical, making the compound an effective scavenger. inrae.fr

The free radical scavenging potential of these compounds has been quantified using established methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydrogen peroxide (H2O2) scavenging assays. nih.govinrae.fr The DPPH assay, for example, measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. Studies on a series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters have provided specific IC50 values, indicating the concentration required to scavenge 50% of the DPPH radicals. inrae.fr

| Compound | DPPH Scavenging IC50 (mg/mL) | H2O2 Scavenging (% at 2.5 mg/mL) |

|---|---|---|

| 3a (Methyl ester) | > 2.5 | 16.1 ± 1.2 |

| 3b (Ethyl ester) | 1.4 ± 0.05 | 15.4 ± 0.9 |

| 3c (Propyl ester) | 0.6 ± 0.03 | 22.7 ± 1.4 |

| 3d (Isopropyl ester) | > 2.5 | 15.7 ± 1.1 |

| 3e (Butyl ester) | > 2.5 | 17.5 ± 0.8 |

| Gallic Acid (Standard) | 0.003 ± 0.0001 | 50.4 ± 1.5 (at 0.01 mg/mL) |

Enhancement of Plant Defense Enzyme Activity

In plants, a primary defense against pathogens and abiotic stress involves the management of oxidative stress through a network of antioxidant enzymes. nih.gov Key enzymes in this defense system include superoxide (B77818) dismutase (SOD), catalase (CAT), and various peroxidases (POD). nih.govnih.gov SOD provides the first line of defense by converting the highly reactive superoxide radical into hydrogen peroxide (H2O2). nih.gov CAT then detoxifies H2O2 by converting it into water and oxygen. nih.gov The coordinated action of these enzymes is crucial for maintaining cellular homeostasis and protecting the plant from oxidative damage. nih.gov

Certain chemical compounds, known as plant activators, can stimulate these innate defense responses without having direct antimicrobial properties. mdpi.com Recent research has identified pyrimidine-like compounds that function as potent plant activators. For example, the compound 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol (PPA2) was shown to enhance plant defenses against bacterial infection. mdpi.com This activation is linked to the jasmonic acid signaling pathway, a major hormone pathway involved in plant defense. By priming the plant's defense systems, these pyrimidine derivatives can lead to a more robust and rapid response upon pathogen attack, which would include the enhanced activity of defense-related enzymes like SOD and CAT. The inherent antioxidant capacity of the furan-pyrimidine scaffold may contribute to this effect by helping to modulate the levels of reactive oxygen species, which act as signaling molecules in the plant defense cascade.

Other Pharmacological Activities

Plant-Growth Regulatory Activity

Beyond activating defense pathways, pyrimidine derivatives have demonstrated significant potential as regulators of plant growth and development, exhibiting effects similar to natural phytohormones. These synthetic compounds can influence various aspects of plant physiology, from seed germination to vegetative growth, often outperforming traditional plant hormones like auxins and cytokinins.

Receptor Modulation (e.g., 5-HT2C Receptors, Adenosine (B11128) A2A Receptors)

The modulation of key receptors in the central nervous system is a significant area of research for therapeutic agent development. Derivatives of pyrimidine have been a focal point in the search for selective modulators of serotonin (B10506) 5-HT2C and adenosine A2A receptors.

5-HT2C Receptors:

The 5-HT2C receptor, a subtype of the serotonin receptor family, is a crucial target for the treatment of various central nervous system disorders, including obesity, schizophrenia, and depression. semanticscholar.orgnih.gov The development of selective 5-HT2C receptor agonists is of particular interest. While specific studies on this compound are not detailed, research on other pyrimidine analogues provides insight into the potential of this chemical class.

A series of optically active pyrimidine derivatives have been synthesized and evaluated for their binding affinities towards 5-HT2C receptors. semanticscholar.orgmdpi.com In these studies, modifications to the pyrimidine core and its substituents were shown to significantly influence binding affinity and selectivity over other 5-HT receptor subtypes like 5-HT2A and 5-HT2B. semanticscholar.orgmdpi.com For example, certain disubstituted pyrimidines with fluorophenylalkoxy groups have been identified as potent and selective 5-HT2C agonists. nih.gov These findings underscore the potential of the pyrimidine scaffold in designing selective 5-HT2C receptor modulators. However, direct evidence of this compound's activity at this receptor is not yet available.

Adenosine A2A Receptors:

The adenosine A2A receptor is another important target in drug discovery, with antagonists showing potential in the treatment of Parkinson's disease and as antitumor agents. nih.govmdpi.com The purine (B94841) scaffold, which is structurally related to pyrimidine, has been a common starting point for the design of A2A receptor antagonists.

Research into 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, which share the furan-pyrimidine structural motif, has been conducted to develop dual-acting antitumor agents targeting both the A2A adenosine receptor and histone deacetylases. nih.gov Furthermore, 8-(2-furyl)adenine derivatives have been synthesized and evaluated as A2A adenosine receptor ligands, with some compounds showing high affinity for this receptor subtype. nih.gov While these studies involve different heterocyclic systems, the presence of the furan-2-yl group in conjunction with a pyrimidine-like core suggests that this compound derivatives could also interact with the adenosine A2A receptor. Direct experimental validation of this hypothesis is needed.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling applications of the compound “this compound.” The search did not yield any molecular docking studies or quantum chemical calculations performed on this particular molecule.

Therefore, it is not possible to provide a detailed, evidence-based article on the following topics for this compound:

Molecular Docking Studies: Including prediction of ligand-protein interactions, identification of biological targets, or elucidation of allosteric binding sites.

Quantum Chemical Calculations: Including analysis of Frontier Molecular Orbitals (HOMO-LUMO), energy gaps, or theoretical investigations into its electronic properties and chemical stability.

While computational studies exist for structurally related compounds containing furan and pyrimidine moieties, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these different molecules, as the findings would not be scientifically accurate for the requested compound.

Computational Chemistry and Molecular Modeling Applications in 5 Furan 2 Yl Pyrimidin 2 Ol Research

Quantum Chemical Calculations

Prediction of Molecular Conformations and Tautomeric Preferences

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules like 5-(Furan-2-yl)pyrimidin-2-ol at the atomic level. A key area of study for this compound is the prediction of its most stable three-dimensional shape (conformation) and the energetic preference for its possible tautomeric forms.

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For this compound, the primary tautomerism of interest is the keto-enol type. The compound can exist in the aromatic alcohol (enol) form, which is this compound, or in the non-aromatic ketone (keto) form, known as 5-(Furan-2-yl)pyrimidin-2(1H)-one. Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine the relative energies of these tautomers. By calculating the total electronic energy of the optimized geometry for each form, researchers can predict which tautomer is more stable. For many heterocyclic systems, the keto tautomer is often found to be energetically more favorable.

Furthermore, molecular modeling is used to explore the conformational landscape. The primary degree of rotational freedom in this compound is the torsion angle around the single bond connecting the furan (B31954) and pyrimidine (B1678525) rings. Computational methods can generate a potential energy surface by systematically rotating this bond to identify the angles that correspond to energy minima (stable conformers) and energy maxima (transitional states). These calculations help elucidate the preferred spatial arrangement of the two heterocyclic rings relative to each other, which can be crucial for understanding its interaction with biological targets.

Theoretical Pharmacokinetic Studies (e.g., ADMET Prediction Framework)

In modern drug discovery, in silico methods are frequently used to predict the pharmacokinetic properties of a compound, a process often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). tiu.edu.iq These theoretical studies allow for the early assessment of a molecule's potential to become a viable drug, helping to identify candidates with favorable profiles and flag those likely to fail in later stages.

For this compound, an ADMET prediction framework would involve using various computational models and software (such as Molinspiration, PreADMET, and Osiris) to estimate a range of critical parameters. gjpb.de These predictions are based on the molecule's structure and physicochemical properties.

Key aspects of a theoretical ADMET assessment include:

Absorption: Predicting how well the compound is absorbed from the gut into the bloodstream. This includes parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability.

Distribution: Estimating how the compound is distributed throughout the body. Important factors include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Predicting the compound's susceptibility to being broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP450) family.

Excretion: Estimating the route and rate at which the compound and its metabolites are removed from the body.

Toxicity: Predicting potential toxic liabilities, such as mutagenicity, carcinogenicity, or inhibition of critical channels like the hERG potassium channel, which is linked to cardiotoxicity.

These predictive models serve as a valuable screening tool, guiding the selection and optimization of lead compounds in drug development projects. gjpb.de

Assessment of Drug-Likeness According to Lipinski's Rule of Five and Other Parameters

A fundamental component of theoretical pharmacokinetic assessment is the evaluation of "drug-likeness." Lipinski's Rule of Five is a widely used guideline to determine if a chemical compound possesses physicochemical properties that would likely make it an orally active drug in humans. wikipedia.orgdrugbank.com The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (HBD) (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (HBA) (all nitrogen or oxygen atoms). wikipedia.org

A molecular mass (MW) less than 500 daltons. wikipedia.org

An octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

Compounds that adhere to these rules tend to have lower attrition rates during clinical trials. wikipedia.org The drug-likeness of this compound can be assessed by calculating these parameters based on its molecular structure.

Table 1: Lipinski's Rule of Five Analysis for this compound

| Parameter | Rule | Calculated Value | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | 162.15 g/mol | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, exhibiting zero violations. This suggests that the compound has a favorable physicochemical profile for oral bioavailability.

Other parameters are also used to refine the assessment of drug-likeness. For instance, the number of rotatable bonds (a measure of molecular flexibility) is often considered, with fewer than 10 being desirable for good oral bioavailability. Topological Polar Surface Area (TPSA) is another key descriptor, which correlates with drug transport properties; a value less than 140 Ų is generally preferred.

Table 2: Additional Drug-Likeness Parameters for this compound

| Parameter | Preferred Range | Calculated Value (Predicted) |

|---|---|---|

| Topological Polar Surface Area (TPSA) | < 140 Ų | 68.8 Ų |

The predicted values for these additional parameters further support the drug-like character of this compound, indicating good potential for membrane permeability and oral absorption.

Future Perspectives and Emerging Research Directions for 5 Furan 2 Yl Pyrimidin 2 Ol

Development of Novel and Diversified Derivatization Strategies

Future synthetic research on 5-(furan-2-yl)pyrimidin-2-ol will likely pivot towards more sophisticated and diverse derivatization strategies to build extensive chemical libraries for structure-activity relationship (SAR) studies. nih.gov Current methodologies often focus on simple substitutions, but emerging approaches can provide access to analogues with more complex and varied molecular architectures.

A promising avenue is the application of deconstruction-reconstruction strategies . nih.gov This approach involves chemically transforming the pyrimidine (B1678525) ring into a reactive intermediate, which can then be used in various cyclization reactions to generate not only substituted pyrimidine analogues but also other heterocyclic systems like pyrazoles and 1,2-oxazoles. nih.gov Such a strategy would allow for profound modification of the core structure, potentially leading to compounds with entirely new biological activities. nih.gov

Another key area will be the late-stage functionalization of the furan (B31954) and pyrimidine rings. Techniques enabling direct C-H bond functionalization are particularly valuable as they allow for the introduction of new substituents onto the core scaffold without the need for pre-functionalized starting materials. This can be used to introduce a wide array of functional groups, including aryl, alkyl, and halogen moieties, at specific positions, providing two distinct points for diversification. nih.gov

Furthermore, the synthesis of hybrid molecules, where the this compound core is fused with other biologically active heterocyclic moieties such as pyrazole (B372694), triazole, or oxadiazole, represents a powerful strategy. tandfonline.comtandfonline.comnih.gov This molecular hybridization can lead to compounds with synergistic or novel pharmacological profiles.

Table 1: Emerging Derivatization Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring to an intermediate, followed by recyclization to form diverse heterocycles. nih.gov | Access to novel core scaffolds beyond the original pyrimidine structure. nih.gov |

| C-H Bond Functionalization | Direct introduction of functional groups onto the carbon-hydrogen bonds of the furan or pyrimidine rings. | Rapid generation of diverse analogues and exploration of previously inaccessible chemical space. nih.gov |

| Molecular Hybridization | Fusing the this compound scaffold with other bioactive heterocyclic rings. tandfonline.comtandfonline.com | Development of compounds with multi-target activity or enhanced potency. tandfonline.com |

| Annulative π-extension (APEX) | Construction of polycyclic aromatic hydrocarbons (PAHs) and their derivatives through cycloaddition reactions. mdpi.com | Creation of derivatives with extended π-systems for applications in materials science or as fluorescent probes. |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While initial studies may focus on known targets for pyrimidine analogues, a significant future direction involves the unbiased exploration of novel biological targets and mechanisms of action. As structural analogues of endogenous pyrimidines like uracil (B121893) and thymine, derivatives of this compound could act as antimetabolites, interfering with nucleic acid synthesis. nih.govnih.gov

Future research should systematically investigate the interaction of these compounds with key enzymes in both the de novo and salvage pathways of pyrimidine metabolism. nih.govcreative-proteomics.comcreative-proteomics.com Enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), dihydroorotate (B8406146) dehydrogenase (DHODH), and uridine-cytidine kinases are critical for cell proliferation, particularly in cancer, making them prime targets. creative-proteomics.comresearchgate.net Investigating whether analogues of this compound can inhibit these enzymes could reveal potent anti-proliferative agents.

Beyond metabolic pathways, the pyrimidine scaffold is a well-established "privileged structure" known to interact with a wide range of protein classes, particularly kinases. High-throughput screening of this compound derivatives against diverse kinase panels could identify novel inhibitors for various therapeutic areas, including oncology and inflammatory diseases. For instance, furanopyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. acs.org Similarly, other studies have explored pyrimidine derivatives as inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy. rsc.org

The use of chemoproteomics and activity-based protein profiling (ABPP) will be instrumental in identifying direct protein targets in an unbiased manner within a cellular context, potentially uncovering previously unknown mechanisms of action.

Application of Advanced Computational Techniques (e.g., Molecular Dynamics Simulations, Machine Learning in Drug Discovery)

Advanced computational methods are poised to revolutionize the discovery and optimization of this compound analogues. nih.gov These in silico tools can significantly accelerate the drug discovery pipeline by predicting biological activity, optimizing molecular properties, and identifying potential liabilities. remedypublications.comnih.gov

Molecular dynamics (MD) simulations can provide deep insights into the binding dynamics between a ligand and its target protein. rsc.org For derivatives of this compound, MD simulations can be used to predict the stability of the ligand-protein complex, identify key interacting residues, and calculate binding free energies, thus guiding the rational design of more potent analogues. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be important for building predictive models. remedypublications.comijraset.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate contour maps that visualize the regions around the molecule where modifications would likely enhance or diminish biological activity. rsc.org

The application of Machine Learning (ML) and Artificial Intelligence (AI) is a particularly exciting frontier. nih.govchemrxiv.org ML models, including deep neural networks (DNNs), can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, un-synthesized compounds. nih.govijraset.com This can be applied to virtual screening of vast compound libraries, prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and even de novo drug design, where algorithms generate entirely new molecular structures with desired characteristics. nih.govyoutube.com

Table 2: Computational Techniques in Drug Discovery

| Technique | Application for this compound | Benefit |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of derivatives within a target's active site. remedypublications.com | Rapid screening of virtual libraries to prioritize compounds for synthesis. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time to assess binding stability. rsc.org | Provides detailed insights into binding interactions and helps refine lead compounds. rsc.org |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity to guide design. rsc.org | Identifies key structural features required for potency and selectivity. remedypublications.com |

| Machine Learning (ML) | Predicts bioactivity, ADMET properties, and potential off-target effects for novel analogues. ijraset.comnih.gov | Accelerates hit-to-lead optimization and reduces the cost and time of preclinical development. nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To gain a holistic understanding of the biological effects of this compound derivatives, future research must move beyond single-endpoint assays and embrace a systems biology approach through the integration of multi-omics data. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to a compound.

Metabolomics , the large-scale study of small molecules (metabolites), is particularly relevant given the structural similarity of the compound to endogenous pyrimidines. researchgate.net By analyzing the global metabolic profile of cells or organisms treated with a this compound analogue, researchers can identify specific metabolic pathways that are perturbed. creative-proteomics.comresearchgate.net For example, an accumulation of upstream metabolites in the pyrimidine synthesis pathway could confirm inhibition of a key enzyme.

Transcriptomics (analyzing RNA) and proteomics (analyzing proteins) can reveal how treatment with a compound alters gene expression and protein abundance. This can help identify not only the primary target but also downstream signaling pathways and potential off-target effects. Integrating these datasets can uncover novel mechanisms of action and identify biomarkers for predicting treatment response.

For instance, if a derivative induces apoptosis in cancer cells, proteomics could identify the specific pro- and anti-apoptotic proteins involved, while transcriptomics could reveal the upstream gene regulatory networks that are activated. This multi-omics approach provides a powerful, unbiased method for hypothesis generation and a deeper understanding of a drug's mode of action. nih.gov

Innovations in Green Chemistry for Sustainable Synthesis of Analogues

The future development of this compound analogues must align with the principles of green chemistry to ensure environmental sustainability. rasayanjournal.co.in Traditional synthetic methods for heterocyclic compounds often rely on harsh reagents, toxic solvents, and energy-intensive processes. rasayanjournal.co.in Innovations in green chemistry offer cleaner, safer, and more efficient alternatives. benthamdirect.comingentaconnect.com

Multicomponent Reactions (MCRs) are a cornerstone of green synthesis, allowing the formation of complex molecules from three or more starting materials in a single step. rasayanjournal.co.in This approach improves atom economy, reduces waste, and simplifies purification processes. rasayanjournal.co.in Developing MCRs for the synthesis of the 5-(furan-2-yl)pyrimidine (B13100399) core or its derivatives would be a significant advancement.

The use of alternative energy sources such as microwave irradiation and ultrasound can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. rasayanjournal.co.in These techniques are highly applicable to the synthesis of pyrimidine derivatives. rasayanjournal.co.in

Furthermore, replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key focus. rasayanjournal.co.in Solvent-free "ball milling" techniques, which use mechanical force to drive reactions, also represent a sustainable approach. rasayanjournal.co.in The use of plant extracts or other biological materials as reducing and stabilizing agents for nanoparticle synthesis exemplifies a sustainable "green-synthesis" approach that could be adapted for creating novel formulations or catalysts. mdpi.comnih.govatomfair.com

Table 3: Green Chemistry Innovations for Synthesis

| Innovation | Principle | Advantage for Synthesizing Analogues |

|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single pot to form the final product. rasayanjournal.co.in | Increased efficiency, reduced waste, and simplified procedures. rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions rapidly and efficiently. rasayanjournal.co.in | Drastically shorter reaction times and often higher product yields. rasayanjournal.co.in |